4-(benzo[d]thiazol-2-yl)benzaldehyde
Overview
Description
4-(benzo[d]thiazol-2-yl)benzaldehyde is a chemical compound that features a benzothiazole ring fused to a benzaldehyde moiety. Benzothiazole derivatives are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Biochemical Analysis
Biochemical Properties
4-(1,3-Benzothiazol-2-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially inhibiting their function and leading to altered cellular responses. Additionally, 4-(1,3-Benzothiazol-2-yl)benzaldehyde can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 4-(1,3-Benzothiazol-2-yl)benzaldehyde on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. By modulating these pathways, 4-(1,3-Benzothiazol-2-yl)benzaldehyde can induce changes in gene expression and cellular metabolism. For example, it can upregulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, 4-(1,3-Benzothiazol-2-yl)benzaldehyde exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to downstream effects on cellular processes. Additionally, 4-(1,3-Benzothiazol-2-yl)benzaldehyde can interact with DNA, potentially affecting gene expression by altering the transcriptional activity of certain genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Benzothiazol-2-yl)benzaldehyde have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 4-(1,3-Benzothiazol-2-yl)benzaldehyde can result in adaptive cellular responses, such as increased expression of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .
Dosage Effects in Animal Models
The effects of 4-(1,3-Benzothiazol-2-yl)benzaldehyde vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects by enhancing antioxidant defenses. At higher doses, it can induce toxic effects, such as oxidative damage and apoptosis. These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
4-(1,3-Benzothiazol-2-yl)benzaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for elucidating the overall impact of 4-(1,3-Benzothiazol-2-yl)benzaldehyde on cellular function .
Transport and Distribution
The transport and distribution of 4-(1,3-Benzothiazol-2-yl)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues. Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of 4-(1,3-Benzothiazol-2-yl)benzaldehyde .
Subcellular Localization
The subcellular localization of 4-(1,3-Benzothiazol-2-yl)benzaldehyde plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications or targeting signals. Once localized, 4-(1,3-Benzothiazol-2-yl)benzaldehyde can exert its effects on various cellular processes, including energy metabolism and gene expression. Understanding the subcellular localization of this compound is vital for elucidating its precise mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzo[d]thiazol-2-yl)benzaldehyde typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. One common method includes the use of ethanol as a reaction medium, with the mixture being stirred at 50°C for 1 hour . Another approach involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .
Industrial Production Methods: Industrial production methods for benzothiazole derivatives often focus on green chemistry principles. These methods include the use of environmentally friendly solvents and catalysts, such as ionic liquids and microwave irradiation, to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4-(benzo[d]thiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-(1,3-Benzothiazol-2-yl)benzoic acid.
Reduction: Formation of 4-(1,3-Benzothiazol-2-yl)benzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-(benzo[d]thiazol-2-yl)benzaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Comparison with Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core but differ in the substituents attached to the aromatic ring.
Benzimidazoles: Similar in structure but contain an imidazole ring instead of a thiazole ring.
Benzoxazoles: Contain an oxazole ring fused to a benzene ring, offering different chemical properties and applications.
Uniqueness: 4-(benzo[d]thiazol-2-yl)benzaldehyde is unique due to its specific combination of a benzothiazole ring and an aldehyde group, which imparts distinct reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other benzothiazole derivatives .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZHBFCLCYCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589257 | |
Record name | 4-(1,3-Benzothiazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-80-1 | |
Record name | 4-(1,3-Benzothiazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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